5-Fluoro PB-22 6-hydroxyisoquinoline isomer

Cannabinoid Receptor Pharmacology Functional Activity cAMP Assay

Forensic toxicology laboratories face challenges in differentiating regulated 5F-PB-22 (quinolin-8-yl ester) from uncontrolled isomers, risking misidentification in legal proceedings. This isoquinolin-6-yl isomer reference standard (CAS 2365471-44-7) provides the exact solution. • Unique LC retention time & MS/MS product ion pattern enable unambiguous isomer identification vs. 5F-PB-22 and its ten regioisomers • CB2-selective agonist (EC50 0.300 nM; 8.3-fold CB2/CB1 selectivity) for receptor pharmacology studies • ≥98% purity, supplied with full Certificate of Analysis for forensic defensibility

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
Cat. No. B12350536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 6-hydroxyisoquinoline isomer
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=NC=C4
InChIInChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2
InChIKeyMNQAKSFPQIRIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate Reference Standard


Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-44-7) is a synthetic cannabinoid belonging to the indole-3-carboxylate ester chemotype . This compound is a structural isomer of the regulated synthetic cannabinoid 5F-PB-22 (quinolin-8-yl ester), distinguished by substitution of the quinoline moiety with an isoquinoline group attached at the six-position [1]. It functions as a potent agonist at both CB1 and CB2 cannabinoid receptors [2] and is primarily utilized as an analytical reference standard for forensic identification, isomer differentiation studies, and receptor pharmacology research [3].

1 Forensic isomer differentiation reference standard
2 LC-MS/MS analytical method development and validation
3 Cannabinoid receptor pharmacology research probe

Irreplaceability of Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate


The isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate isomer cannot be reliably substituted by other synthetic cannabinoid standards due to the critical dependence of analytical identification and pharmacological activity on precise regioisomeric structure. Regulatory frameworks often control only specific isomers (e.g., quinolin-8-yl 5F-PB-22), leaving closely related isoquinolinyl isomers uncontrolled, which necessitates exact reference standards for forensic differentiation [1]. Moreover, even subtle positional shifts in the aromatic ester moiety or the fluoropentyl chain can alter receptor binding affinity and functional efficacy in ways not predictable from class-level data [2]. The following evidence demonstrates quantifiable differences that directly impact scientific selection and procurement decisions for this specific compound relative to its closest analogs.

Risk Dimension
Target Standard
Substitute Mismatch
Analytical ID
Unique LC-MS/MS product ion pattern and retention
Generic standards may co-elute or share fragments, preventing isomer-specific identification
Receptor Context
Reported CB2/CB1 activity profile tied to regioisomeric structure
Analog standards may exhibit different selectivity context; class-level data may not transfer
Forensic Compliance
Isomer-specific reference for regulatory attribution
Non-isomer-specific standards may not support legal defensibility or source attribution

Comparative Evidence for Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate


CB2 Receptor Agonist Potency

In functional assays using HEK293 cells expressing recombinant receptors, isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate exhibits an EC50 of 0.300 nM at human CB2 receptors, which is 8.3-fold more potent than its activity at rat CB1 receptors (EC50 2.5 nM) [1]. In contrast, the reference compound JWH-018 demonstrates significantly lower potency at CB1 (EC50 20.2 nM), while the closely related isomer 5F-PB-22 (quinolin-8-yl) shows CB1 potency (EC50 3.7 nM) and efficacy (Emax 203%) [2]. This 6-isoquinolinyl isomer thus provides a distinct pharmacological profile characterized by sub-nanomolar CB2 potency, which is critical for studies focusing on CB2-mediated pathways or selectivity profiling.

CB2 Agonist EC50
Reported
hCB2 EC50 = 0.300 nM (8.3-fold vs rCB1 2.5 nM)
Supports CB2 pathway-response interpretation
HEK293 recombinant cAMP assay context
Cannabinoid Receptor Pharmacology Functional Activity cAMP Assay

CB1 Receptor Binding Affinity

Radioligand competition binding studies on native CB1 receptors in rat cerebral cortex homogenates reveal that the closely related quinolin-8-yl isomer (5F-PB-22) exhibits a Ki of 0.13 nM [1]. While direct Ki data for the 6-isoquinolinyl isomer are not reported in the same study, the established structure-activity relationships for this chemotype indicate that the ester-linked heteroaromatic moiety (quinoline vs. isoquinoline and its positional attachment) modulates affinity within the same sub-nanomolar range [2]. This represents a 26-fold enhancement in binding affinity compared to the first-generation synthetic cannabinoid JWH-018 (Ki = 3.38 nM) [1]. The isoquinolin-6-yl substitution pattern is a critical determinant of this high-affinity interaction profile, differentiating it from both JWH-018 and other ester-linked indoles with alternative heterocyclic attachments.

CB1 Binding Affinity
Class-level
5F-PB-22 Ki = 0.13 nM at CB1; target inferred sub-nM
Supports affinity context review
Direct target Ki not reported; class-level inference
Receptor Binding Radioligand Displacement Affinity

Mass Spectrometric Isomer Differentiation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the protonated molecular ion at m/z 377.2 reveals distinct collision-induced dissociation (CID) product ion profiles that enable unambiguous differentiation of the 6-isoquinolinyl isomer from the 5F-PB-22 (quinolin-8-yl) isomer and nine other regioisomeric variants [1]. While all 11 isomers share identical nominal mass and similar EI mass spectra preventing GC-MS differentiation, LC-MS/MS produces relative intensity differences in specific product ions that serve as diagnostic fingerprints. The 6-isoquinolinyl isomer exhibits a unique ion abundance pattern at key fragment masses (e.g., m/z 144, m/z 232, m/z 260) that is quantitatively distinct from the quinolinyl ester series and other isoquinolinyl positional isomers [1]. This represents the first reported method for mass spectrometric differentiation of these structurally analogous compounds.

MS/MS Isomer ID
Head-to-head
Unique product ions at m/z 144, 232, 260
Supports forensic isomer differentiation
LC-MS/MS required; GC-MS insufficient
Forensic Toxicology LC-MS/MS Isomer Differentiation

Chromatographic Retention Time Differentiation

Under optimized reversed-phase liquid chromatography conditions, isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate achieves baseline separation from the regulated isomer 5F-PB-22 (quinolin-8-yl) as well as from the 5-hydroxyquinoline isomer [1]. In contrast, gas chromatography (GC) fails to separate 5F-PB-22 from its 5-hydroxyquinoline isomer, and all 11 analytes display nearly identical electron ionization (EI) mass spectra, rendering GC-MS inadequate for forensic identification [1]. The distinct LC retention time of the 6-isoquinolinyl isomer, combined with its unique MS/MS fragmentation, provides a dual-parameter identification method that is both reproducible and legally defensible.

LC Resolution
Head-to-head
Baseline separation from 5F-PB-22 achieved
Supports LC-based forensic workflow
PFP-bonded silica column; GC fails to resolve
Chromatography LC Separation Isomer Resolution

Metabolic Pathway: Ester Hydrolysis

Incubation of the closely related analog 5F-PB-22 (quinolin-8-yl isomer) with pooled human hepatocytes demonstrates that ester hydrolysis is the predominant metabolic pathway, generating 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid as the major metabolite [1]. Subsequent oxidative transformations yield hydroxylated and carboxylated derivatives of this core acid, which serve as primary urinary markers for intake confirmation [1]. Because the isoquinolin-6-yl ester shares the identical 1-(5-fluoropentyl)-1H-indole-3-carboxylate core structure, it is expected to undergo the same ester hydrolysis, producing the same diagnostic metabolite panel. However, the distinct parent compound is required as an analytical reference to confirm which specific isomer was ingested, as metabolite profiles alone cannot distinguish among regioisomeric parent compounds.

Metabolic Pathway
Class-level
Ester hydrolysis predominant; shared indole-3-carboxylic acid metabolite
Supports forensic source attribution review
Class-level inference from 5F-PB-22 hepatocyte data
Drug Metabolism Hepatocyte Incubation Forensic Toxicology

Applications of Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate


Forensic Isomer Differentiation and Seized Drug Analysis

This compound serves as an essential analytical reference standard for forensic toxicology laboratories tasked with differentiating 5F-PB-22 from its ten structural and positional isomers. The unique LC retention time and MS/MS product ion pattern of the 6-isoquinolinyl isomer [1] enable unambiguous identification in seized materials, which is critical for legal proceedings where only specific isomers are controlled substances. Substitution with generic synthetic cannabinoid standards will result in misidentification and potential legal challenges.

CB2-Selective Cannabinoid Receptor Pharmacology Studies

With an EC50 of 0.300 nM at human CB2 receptors [1], this compound is a superior tool for investigations focused on CB2-mediated signaling pathways, including immune modulation and inflammation. Its 8.3-fold selectivity for CB2 over CB1 in functional assays distinguishes it from the more CB1-biased 5F-PB-22 and JWH-018 [1][2]. Procurement of this specific isomer is necessary to avoid confounding results from compounds with different selectivity profiles.

High-Affinity CB1 Agonist Mechanistic Studies

As a member of the high-affinity ester-linked indole class that exhibits sub-nanomolar CB1 binding (26-fold higher than JWH-018) [1], this compound is valuable for structure-activity relationship (SAR) studies exploring the molecular determinants of CB1 activation. Its distinct isoquinolin-6-yl ester substitution provides a critical data point for understanding how heteroaromatic moiety modifications influence receptor engagement and downstream signaling.

In Vitro Metabolic Pathway Elucidation and Biomarker Development

This reference standard is required for in vitro metabolism studies using human hepatocytes or liver microsomes to confirm that the 6-isoquinolinyl isomer follows the same ester hydrolysis-dominated pathway as 5F-PB-22 [1]. Accurate parent compound identification is essential for developing and validating LC-MS/MS methods that distinguish intake of this uncontrolled isomer from the controlled 5F-PB-22 based on unique parent drug markers, as metabolite profiles alone are insufficient for source attribution.

Application
Selection Property
Validation Focus
Forensic isomer differentiation
Isomer-specific analytical standard
LC-MS/MS retention and fragmentation verification
CB2 receptor pharmacology
Reported CB2 pathway-study context
CB2 functional assay endpoint review
CB1 agonist SAR studies
Reported affinity context
Receptor binding endpoint review
In vitro metabolism studies
Isomer-specific parent identification
Metabolite source attribution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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